

Chloridazon: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloridazon*
Cat. No.: *B030800*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloridazon, a pyridazinone herbicide, has been a subject of extensive research due to its widespread use in agriculture and subsequent environmental presence. This technical guide provides an in-depth overview of **Chloridazon**, focusing on its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies for its detection. Detailed experimental protocols and visual diagrams of key processes are included to support research and development activities.

Chemical Identity and Synonyms

Chloridazon is the internationally standardized name for the herbicidal active ingredient.^[1] It is chemically identified as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.^{[1][2][3][4]} The Chemical Abstracts Service (CAS) has assigned the number 1698-60-8 to this compound.^{[2][3][5][6][7][8]}

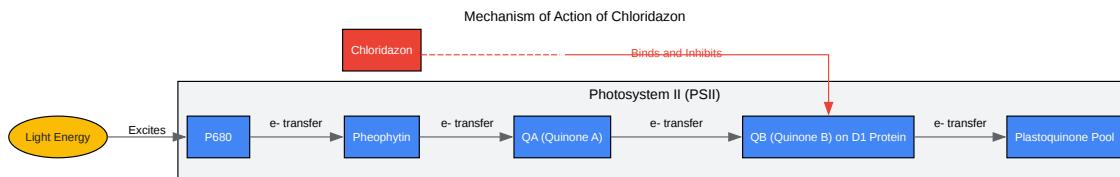
Over the years, **Chloridazon** has been marketed and referred to by a variety of synonyms and trade names. The most common of these include Pyrazon, a name approved by the American National Standards Institute and the Weed Science Society of America.^{[1][3][6]} In Japan, it is known as PAC.^{[1][5]} Other notable synonyms include Burex, Pyramin, and Phenazon.^[4]

A comprehensive list of its identifiers is provided in the table below.

Identifier Type	Value
CAS Number	1698-60-8 [2] [5] [6]
EC Number	216-920-2 [5]
IUPAC Name	5-amino-4-chloro-2-phenylpyridazin-3(2H)-one [1] [4]
Molecular Formula	C ₁₀ H ₈ ClN ₃ O [2] [5] [6]
Molecular Weight	221.64 g/mol [2] [4] [5] [6]
InChI Key	WYKYKTKDBLFHCY-UHFFFAOYSA-N [1]
PubChem CID	15546 [2] [4]
Synonyms	Pyrazon, PAC, 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone, Chloridazon, Curbetan, Clorizol, Phenosane, Pyramin [1] [2] [3] [4] [5] [6]

Physicochemical Properties

The physical and chemical characteristics of **Chloridazon** are crucial for understanding its environmental fate and designing analytical methods. It is a colorless, odorless solid in its pure form, though technical grade products may appear as a pale-yellowish or yellow-brown solid.[\[5\]](#) [\[7\]](#) **Chloridazon** is sparingly soluble in water but shows better solubility in some organic solvents.

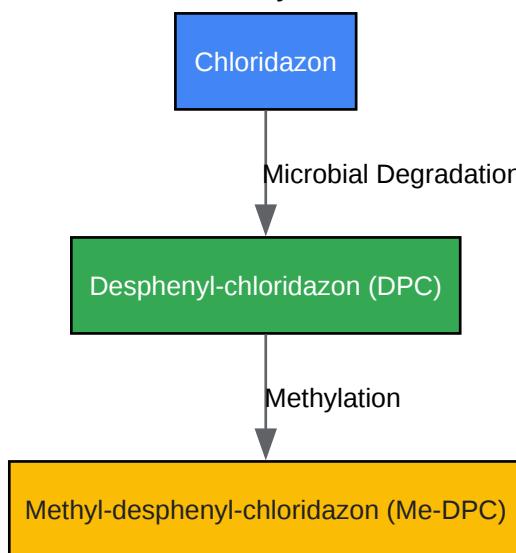

Table of Physicochemical Data:

Property	Value
Appearance	White, gray or brown crystalline powder[2]
Melting Point	206 - 210 °C[2][5]
Boiling Point	312.2°C at 760 mmHg[5]
Flash Point	142.6°C[5]
Density	1.42 - 1.54 g/cm³[5][7]
Vapor Pressure	0.000538 mmHg at 25°C[5]
Water Solubility	25.5 µg/mL[5]
Log Kow (Octanol-Water Partition Coefficient)	1.14[5]
Stability	Stable up to 50°C for at least 2 years. Stable in aqueous media at pH 3-9.[4][5]

Mechanism of Action: Inhibition of Photosynthesis

Chloridazon is a selective, systemic herbicide that acts by inhibiting photosynthesis in susceptible plants.[2][4] Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII).

Chloridazon binds to the D1 protein of the PSII complex, specifically at the QB binding site. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying this site, **Chloridazon** blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and, consequently, plant growth. While this leads to starvation, the rapid herbicidal effect, characterized by chlorosis and necrosis, is attributed to the generation of reactive oxygen species due to the blocked electron transport chain.


[Click to download full resolution via product page](#)

Caption: Inhibition of photosynthetic electron transport by **Chloridazon** at Photosystem II.

Metabolism and Environmental Fate

Chloridazon undergoes transformation in the environment, primarily through microbial degradation in soil and water. The main degradation pathway involves the removal of the phenyl group, leading to the formation of its major metabolites: desphenyl-**chloridazon** (DPC) and methyl-desphenyl-**chloridazon** (Me-DPC).^{[3][5][7][8]} DPC, in particular, is more mobile and persistent in the environment than the parent compound and is frequently detected in ground and surface water.^{[3][5]}

Metabolic Pathway of Chloridazon

[Click to download full resolution via product page](#)

Caption: Primary metabolic degradation pathway of **Chloridazon** in the environment.

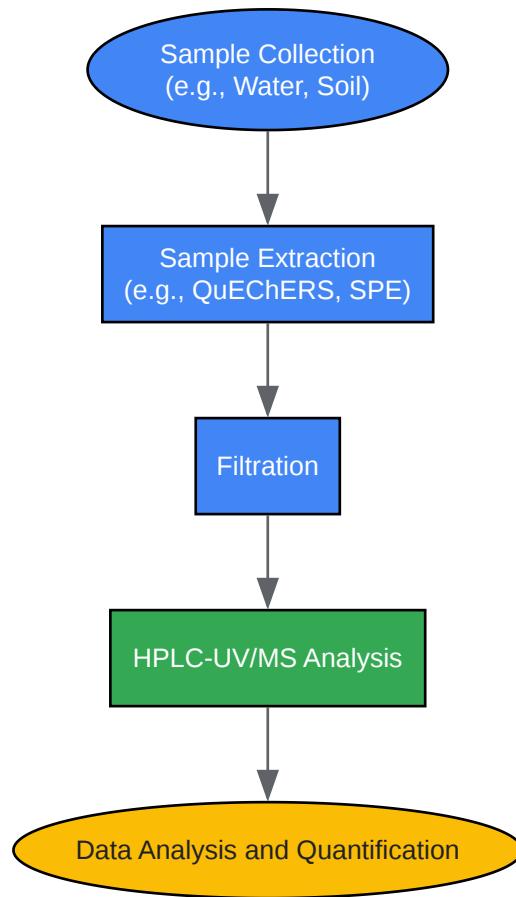
Experimental Protocols

Synthesis of Chloridazon

While specific industrial synthesis processes are often proprietary, a general laboratory-scale synthesis can be described.^[2] The synthesis of **Chloridazon** typically involves a multi-step process.^[2] A common route starts with the cyclization reaction of phenylhydrazine with an appropriate precursor to form the pyridazinone ring structure. This is followed by chlorination to introduce the chlorine atom at the 4-position and subsequent amination to add the amino group at the 5-position.

Example Protocol Outline:

- Reaction Setup: A solution of 1-phenol-4-sulphonic acid is prepared.


- **Addition of Reagents:** The appropriate chlorinated pyridazinone intermediate is added to the solution.
- **Reaction Conditions:** The reaction mixture is stirred at a controlled temperature to facilitate the condensation and ring formation.
- **Work-up and Purification:** The product, 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, is isolated, for example by filtration, and can be further purified by recrystallization.

Analytical Determination of Chloridazon

The quantification of **Chloridazon** in various matrices like soil, water, and agricultural products is essential for regulatory monitoring and research. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Workflow for HPLC Analysis:

Workflow for HPLC Analysis of Chloridazon

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analysis of **Chloridazon** residues.

Detailed HPLC Method:

A liquid chromatographic method can be utilized for the determination of **Chloridazon**.^[6]

- Instrumentation: A liquid chromatograph equipped with a diode array detector.^[6]
- Column: A microbore column is often used.^[6]

- Mobile Phase: The specific mobile phase composition will depend on the column and the matrix being analyzed but is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
- Detection: The diode array detector is set to monitor the absorbance at the wavelength of maximum absorption for **Chloridazon**.^[8]
- Quantification: A calibration curve is generated using certified reference standards of **Chloridazon** to quantify the concentration in the samples.

Toxicological Assays

Evaluating the potential toxicity of **Chloridazon** is critical. A genotoxicity assay using the comet assay is one such method.

Genotoxicity Assessment using the Comet Assay:

This assay measures DNA damage in cells exposed to a substance.

- Test Organism: Earthworms, such as *Eisenia hortensis*, can be used as a model organism for ecotoxicological assessment.^[9]
- Exposure: The earthworms are exposed to different concentrations of **Chloridazon**.^[9]
- Cell Isolation: Coelomocytes are isolated from the earthworms.^[9]
- Comet Assay Protocol:
 - The isolated cells are embedded in agarose on a microscope slide.
 - The cells are lysed to remove membranes and cytoplasm, leaving the DNA.
 - The slides are placed in an electrophoresis chamber, and an electric field is applied.
 - Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."
 - The slides are stained with a fluorescent dye, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Conclusion

This technical guide has provided a detailed overview of the herbicide **Chloridazon**, covering its chemical identity, physicochemical properties, mechanism of action, metabolism, and analytical determination. The inclusion of structured data tables, detailed experimental methodologies, and visual diagrams aims to equip researchers, scientists, and professionals in drug development with the necessary information to further their understanding and research on this compound. The persistence of its metabolites in the environment underscores the continued need for sensitive and accurate monitoring and further research into its long-term ecological impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chloridazon – Wikipedia [de.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acikerisim.aku.edu.tr [acikerisim.aku.edu.tr]
- To cite this document: BenchChem. [Chloridazon: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b030800#chloridazon-cas-number-and-synonyms\]](https://www.benchchem.com/product/b030800#chloridazon-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com